molecular formula C20H17N5O2S B2766461 N-(4-ACETYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE CAS No. 1358222-91-9

N-(4-ACETYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE

Cat. No.: B2766461
CAS No.: 1358222-91-9
M. Wt: 391.45
InChI Key: KMDJHSPYNUAZLJ-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]quinoxaline core linked to a sulfanyl acetamide moiety. The 4-acetylphenyl group at the acetamide terminus distinguishes it from related derivatives. Its synthesis likely employs click chemistry or copper-catalyzed azide-alkyne cycloaddition (CuAAC), as seen in analogous triazoloquinoxaline derivatives .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c1-12(26)14-7-9-15(10-8-14)21-18(27)11-28-20-19-24-23-13(2)25(19)17-6-4-3-5-16(17)22-20/h3-10H,11H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDJHSPYNUAZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ACETYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process often begins with the preparation of the quinoxaline and triazole intermediates, followed by their coupling with an acetylphenyl derivative. Common reagents used in these reactions include acetic anhydride, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes that minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-ACETYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents to the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing triazole and quinoxaline moieties. The compound has shown promising results against various bacterial strains. For instance, derivatives with similar structural features have been evaluated for their antibacterial effects against Mycobacterium smegmatis and Pseudomonas aeruginosa, with some exhibiting significant minimum inhibitory concentrations (MIC) .

Case Study: Antimicrobial Screening

  • Compound Tested: N-(4-Acetylphenyl)-2-({1-Methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide
  • Microorganisms: Mycobacterium smegmatis, Pseudomonas aeruginosa
  • Results: Significant antibacterial activity observed; specific MIC values pending further research.

Anticancer Properties

The anticancer potential of similar compounds has been documented extensively. Compounds with quinoxaline structures have been reported to exhibit antiproliferative activity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Case Study: Anticancer Activity

  • Compound Tested: Analogous quinoxaline derivatives
  • Cancer Cell Lines: MCF-7 (breast cancer), HeLa (cervical cancer)
  • Results: Notable inhibition of cell growth and induction of apoptosis; further studies required to establish the specific role of the sulfanyl group in enhancing activity.

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor for various enzymes, particularly those involved in metabolic pathways relevant to diseases such as diabetes and Alzheimer's disease. For example, compounds featuring similar triazole and acetamide functionalities have been identified as acetylcholinesterase inhibitors, which are crucial for treating Alzheimer's disease .

Case Study: Enzyme Inhibition

  • Enzyme Targeted: Acetylcholinesterase
  • Mechanism: Inhibition of enzyme activity leading to increased acetylcholine levels
  • Results: Preliminary data indicates potential for therapeutic applications in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(4-ACETYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs with [1,2,4]Triazolo[4,3-a]Quinoxaline Cores

Compound: 2-(Bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl)acetamide

  • Key Differences: Bis-triazoloquinoxaline core (vs. mono-triazoloquinoxaline in the target compound). 4-Fluorophenyl substituent (vs. 4-acetylphenyl).
  • Activity : Demonstrates potent TopoII inhibition, DNA intercalation, and apoptosis induction in Caco-2 cells. Cytotoxic against HepG-2, Hep-2, and Caco-2 cell lines .

Quinazolinone Derivatives

Compound : N-(4-Acetamidophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

  • Key Differences: Quinazolinone core (vs. triazoloquinoxaline). 4-Methylphenyl and acetamidophenyl groups (vs. acetylphenyl).
  • Activity: No direct biological data provided, but quinazolinones are known for diverse activities, including kinase inhibition and antimicrobial effects.

Triazolothiazole Derivatives

Compound: N-(4-(4-Nitrophenyl)thiazol-2-yl)-2-(4-(((6-nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (11g)

  • Key Differences: Thiazole and nitroquinoxaline moieties (vs. triazoloquinoxaline). Nitrophenyl substituent (vs. acetylphenyl).

Triazolo[4,3-a]Pyrazine Derivatives

Compound : N-[(1S,3R,4S)-3-Ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentyl]-N-(tetrahydro-pyran-4-yl-methyl)-acetamide

  • Key Differences: Pyrazine-based core (vs. quinoxaline). Cyclopentyl and tetrahydro-pyranyl groups (vs. acetylphenyl).
  • Relevance : Highlights the role of core heterocycle modifications in altering pharmacokinetic properties, such as solubility and metabolic stability .

1,2,4-Triazol-3-Thione Derivatives

Compound: 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamides

  • Key Differences: 1,2,4-Triazol-3-thione core (vs. triazoloquinoxaline). Furan-2-yl substituent (vs. acetylphenyl).
  • Activity: Reported antiexudative properties, suggesting divergent therapeutic applications compared to anticancer-focused triazoloquinoxalines .

Data Table: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Reported Activity Source
Target Compound [1,2,4]Triazoloquinoxaline 4-Acetylphenyl Anticancer (inferred) -
Bis-Triazoloquinoxaline Bis-[1,2,4]Triazoloquinoxaline 4-Fluorophenyl TopoII inhibition, Cytotoxic
Quinazolinone Quinazolinone 4-Methylphenyl, Acetamidophenyl Kinase inhibition (speculative)
Triazolothiazole Thiazole + Quinoxaline 4-Nitrophenyl, Nitroquinoxaline Synthetic method relevance
Triazolo[4,3-a]Pyrazine Pyrazine Cyclopentyl, Tetrahydro-pyranyl Pharmacokinetic modulation
1,2,4-Triazol-3-Thione Triazol-3-thione Furan-2-yl Antiexudative

Biological Activity

N-(4-Acetyphenyl)-2-({1-Methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring and a quinoxaline moiety, both known for their biological activity. The presence of the acetyl group and the sulfanyl linkage enhances its solubility and potential interaction with biological targets.

Antidepressant Potential

Research indicates that derivatives of 1,2,4-triazolo[4,3-a]quinoxaline exhibit antidepressant-like effects. In the Porsolt's behavioral despair model, these compounds have shown significant reductions in immobility in rodents, suggesting potential as rapid-acting antidepressants. The optimal activity is often linked to specific substituents on the triazole and quinoxaline rings, which modulate their interaction with neurotransmitter systems .

Adenosine Receptor Affinity

Compounds in this class have been demonstrated to bind selectively to adenosine A1 and A2 receptors. For instance, certain derivatives have shown IC50 values in the nanomolar range for these receptors, indicating strong binding affinity. This property may contribute to their antidepressant effects through modulation of cAMP pathways and neurotransmitter release .

Anticancer Activity

Quinoxaline derivatives are recognized for their anticancer properties. They inhibit key enzymes involved in tumor growth and induce apoptosis in cancer cells. The mechanism involves targeting tyrosine kinases and c-MET kinase pathways, which are crucial for cancer cell proliferation and survival . Studies have shown that compounds similar to N-(4-acetyphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide can significantly reduce tumor size in various cancer models.

Study 1: Antidepressant Efficacy

In a controlled study involving rats treated with various triazoloquinoxaline derivatives, researchers observed significant reductions in depressive-like behavior compared to control groups. The most effective compounds had specific substitutions at the 1 and 4 positions of the triazole ring .

Study 2: Anticancer Activity

A study on the anticancer effects of quinoxaline derivatives revealed that certain compounds led to a 70% reduction in tumor volume in xenograft models. These compounds were found to induce apoptosis through caspase activation pathways .

Summary of Findings

The biological activity of N-(4-acetyphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide can be summarized as follows:

Activity Mechanism References
AntidepressantReduces immobility in behavioral models
Adenosine ReceptorHigh affinity for A1 and A2 receptors
AnticancerInhibits tyrosine kinases; induces apoptosis

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